(4-(3-Methyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(3-Methyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrazole ring, a trifluoromethyl group, and a boronic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Methyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-(3-Methyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can undergo reduction reactions to modify the pyrazole ring or the trifluoromethyl group.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and suitable halide partners for cross-coupling reactions.
Major Products Formed
Phenol derivatives: From oxidation reactions.
Reduced pyrazole derivatives: From reduction reactions.
Biaryl compounds: From Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
(4-(3-Methyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4-(3-Methyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
(4-(3-Methyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid: Similar structure but with the trifluoromethyl group in a different position.
(4-(3-Methyl-1H-pyrazol-1-yl)-2-(difluoromethyl)phenyl)boronic acid: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
(4-(3-Methyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl)boronic ester: Similar structure but with a boronic ester group instead of a boronic acid group.
Uniqueness
(4-(3-Methyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl)boronic acid is unique due to the combination of its pyrazole ring, trifluoromethyl group, and boronic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H10BF3N2O2 |
---|---|
Molecular Weight |
270.02 g/mol |
IUPAC Name |
[4-(3-methylpyrazol-1-yl)-2-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H10BF3N2O2/c1-7-4-5-17(16-7)8-2-3-10(12(18)19)9(6-8)11(13,14)15/h2-6,18-19H,1H3 |
InChI Key |
RJNWBVYCJBKNSK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2C=CC(=N2)C)C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.